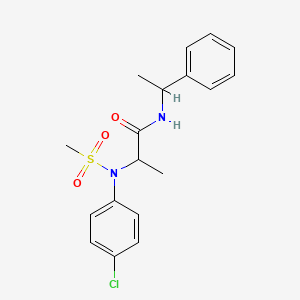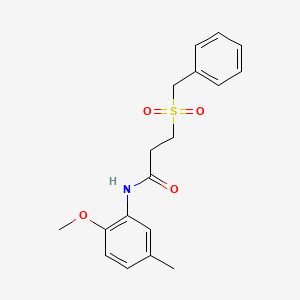
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide
Vue d'ensemble
Description
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug development. This compound is also known as a selective inhibitor of the protease enzyme, which plays a crucial role in the replication of viruses such as HIV and hepatitis C.
Mécanisme D'action
The mechanism of action of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide involves the inhibition of the protease enzyme, which is crucial for the replication of viruses such as HIV and hepatitis C. By inhibiting this enzyme, the replication of the virus is halted, thereby preventing the spread of the disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide are primarily related to its inhibitory activity against the protease enzyme. This compound has been shown to effectively block the replication of viruses such as HIV and hepatitis C, thereby preventing the spread of the disease. Moreover, this compound has also shown promising results in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide in lab experiments include its potency as a protease inhibitor, its selectivity towards specific viruses, and its potential applications in drug development. However, the limitations of using this compound include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for the study of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the exploration of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects.
Applications De Recherche Scientifique
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide has been extensively studied for its potential applications in the field of medicinal chemistry and drug development. Several studies have demonstrated its efficacy as a protease inhibitor against viruses such as HIV and hepatitis C. Moreover, this compound has also shown promising results in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13(15-7-5-4-6-8-15)20-18(22)14(2)21(25(3,23)24)17-11-9-16(19)10-12-17/h4-14H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTUFRYDBZWVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4188220.png)
![3-{1,3-dioxo-5-[(2-thienylacetyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4188226.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B4188241.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-ethoxypropanamide](/img/structure/B4188249.png)
![2-fluoro-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4188257.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4188263.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4188288.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4188290.png)

![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4188306.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide hydrochloride](/img/structure/B4188318.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4188329.png)

![N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride](/img/structure/B4188338.png)